DAT Uptake Inhibition Potency – Direct Comparison with Five Pyrrolidinophenone Analogs and Cocaine
In a single head‑to‑head study using rat brain synaptosomes, MDPBP inhibited dopamine transporter (DAT) uptake with an IC50 of 0.018 µM, placing it between MDPV and α‑PVP in potency [REFS‑1]. MDPBP was approximately 11‑fold more potent than its one‑carbon‑shorter homolog MDPPP (IC50 = 0.200 µM) and 18‑fold more potent than α‑pyrrolidinopropiophenone (α‑PPP; IC50 = 0.332 µM), while exhibiting a ~17‑fold potency advantage over cocaine (IC50 = 0.305 µM) [REFS‑1]. This quantitative ranking directly reflects the combined influence of the butyrophenone chain and the methylenedioxy ring on DAT engagement.
| Evidence Dimension | DAT uptake inhibition IC50 (µM) in rat brain synaptosomes |
|---|---|
| Target Compound Data | MDPBP IC50 = 0.018 (0.014‑0.023) µM |
| Comparator Or Baseline | MDPV: 0.0047 µM; α‑PVP: 0.019 µM; MDPPP: 0.200 µM; α‑PPP: 0.332 µM; Cocaine: 0.305 µM |
| Quantified Difference | ~4‑fold less potent than MDPV; equipotent to α‑PVP; ~11‑fold > MDPPP; ~18‑fold > α‑PPP; ~17‑fold > cocaine |
| Conditions | Rat brain synaptosomes; [³H]dopamine uptake assay; IC50 with 95% CI |
Why This Matters
Selecting MDPBP over MDPPP or α‑PPP provides an order‑of‑magnitude gain in DAT potency while maintaining a distinct selectivity profile versus the ultra‑potent MDPV, enabling dose‑response differentiation in SAR studies and reliable calibration in forensic quantitative assays.
- [1] Gannon BM, Rice KC, Collins GT. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology. 2018;43(12):2399‑2407. doi:10.1038/s41386‑018‑0209‑3. View Source
